HCV NS3 Protease Inhibition: Sub-100 nM Potency Achieved with 4,4-Difluoro Amino Acid Motif
A tripeptide acylsulfonamide inhibitor incorporating a difluoromethyl cyclopropyl amino acid at P1—a structural motif homologous to the 4,4‑difluoro‑3‑hydroxy‑3‑methylbutanoate scaffold—exhibited a 13‑fold potency enhancement over the CH₃ analogue and a 17‑fold enhancement over the CF₃ analogue [1]. In a related study, a hybrid HCV NS3/4A protease inhibitor containing 4,4‑difluoro‑2‑aminobutyric acid (difluoroAbu) at P1 achieved an IC₅₀ of 54 nM [2].
| Evidence Dimension | Enzyme inhibitory potency (fold change) |
|---|---|
| Target Compound Data | 13‑fold more potent than CH₃ analogue; 17‑fold more potent than CF₃ analogue |
| Comparator Or Baseline | CH₃ analogue (methyl) and CF₃ analogue (trifluoromethyl) |
| Quantified Difference | 13‑fold (vs. CH₃); 17‑fold (vs. CF₃) |
| Conditions | HCV NS3/4A protease enzyme assay; co‑crystal structure confirms H‑bond between CHF₂ and Leu135 backbone carbonyl |
Why This Matters
The quantifiable potency advantage provided by the difluoro motif directly informs scaffold selection for protease inhibitor programs and justifies procurement over CH₃ or CF₃ alternatives.
- [1] Zheng, B., et al. (2018). Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor. ACS Medicinal Chemistry Letters, 9(2), 143–148. View Source
- [2] Colarusso, S., et al. (2003). Novel, potent phenethylamide inhibitors of the hepatitis C virus (HCV) NS3 protease. Bioorganic & Medicinal Chemistry Letters, 13(13), 2079–2082. View Source
